molecular formula C15H19N3O4 B6451066 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640815-06-9

4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6451066
CAS No.: 2640815-06-9
M. Wt: 305.33 g/mol
InChI Key: CSXCBCHOQYBFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxane ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the azetidine-oxane intermediate with a pyridine-2-carboxamide derivative under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer a unique set of chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-[1-(oxane-4-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-14(19)13-7-11(1-4-17-13)22-12-8-18(9-12)15(20)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXCBCHOQYBFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.